3-Bromobicyclo[3.2.1]octa-2,6-diene
Overview
Description
3-Bromobicyclo[3.2.1]octa-2,6-diene is a chemical compound with the molecular formula C8H9Br . It is a derivative of bicyclo[3.2.1]octa-2,6-diene, which has a molecular weight of 106.1650 .
Synthesis Analysis
The synthesis of functionalized bicyclo[3.2.1]octa-2,6-dienes has been reported in several studies . One method involves the thermal rearrangement of substituted 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-ene systems . Another approach is the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .Molecular Structure Analysis
The molecular structure of 3-Bromobicyclo[3.2.1]octa-2,6-diene consists of a total of 23 bonds, including 10 non-H bonds, 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring .Scientific Research Applications
Bromination Studies
Research on 3-Bromobicyclo[3.2.1]octa-2,6-diene has primarily focused on its bromination reactions. Studies have observed that bromination at different temperatures (-50°C and 0°C) yields different products, including tribromides and rearranged products, with the structures being elucidated using spectral data. The addition mechanism is discussed in terms of exo- and endo-attack, providing insights into the chemical reactivity of this compound (Harmandar & Balcı, 1985).
Synthesis of Heterobicyclooctanes
The compound has been used in synthesizing 2-heterobicyclo[3.2.1]octanes in various series including oxygen, nitrogen, and sulphur. This research is significant for understanding the structural aspects and reaction mechanisms of these compounds (Barraclough, Bilgiç, & Young, 1979).
Crystallographic Studies
Further studies have been conducted on the crystal structures of compounds derived from 3-Bromobicyclo[3.2.1]octa-2,6-diene. These studies provide insights into the molecular packing and structural transformations of these bicyclic systems under various conditions, contributing to the field of crystallography and material science (Vega et al., 2008).
Organic Synthesis Applications
There is significant interest in the synthesis of various derivatives of 3-Bromobicyclo[3.2.1]octa-2,6-diene for organic synthesis applications. Studies have reported the synthesis of phosphabicyclooctadiene ring systems and other substituted benzobarrelenes, showcasing the compound's versatility in synthetic chemistry (Weissman & Baxter, 1988).
properties
IUPAC Name |
3-bromobicyclo[3.2.1]octa-2,6-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c9-8-4-6-1-2-7(3-6)5-8/h1-2,4,6-7H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYBMUGLFQCKOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=CC1C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379617 | |
Record name | 3-bromobicyclo[3.2.1]octa-2,6-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobicyclo[3.2.1]octa-2,6-diene | |
CAS RN |
51788-41-1 | |
Record name | 3-bromobicyclo[3.2.1]octa-2,6-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.